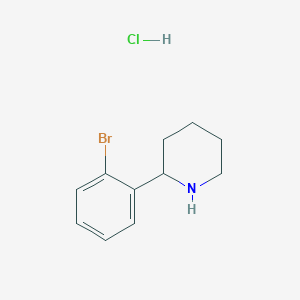

2-(2-Bromophenyl)piperidine hydrochloride

描述

Contextualization within Piperidine (B6355638) Derivative Chemistry

The piperidine skeleton is a foundational structural motif in medicinal chemistry and pharmaceutical science. nih.govresearchgate.net It is considered a "privileged structure" because of its frequent appearance in a wide array of biologically active compounds, including many pharmaceuticals and natural alkaloids. nih.govresearchgate.net The integration of the piperidine ring into molecules can positively influence their pharmacokinetic properties, such as membrane permeability and metabolic stability, as well as their pharmacodynamic behavior by affecting receptor binding. researchgate.net

Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, highlighting their versatility and importance in drug design. nih.govencyclopedia.pub Their applications span a wide range of therapeutic areas, including:

Anticancer agents nih.gov

Antipsychotics ijnrd.org

Analgesics (painkillers) ijnrd.org

Antihistamines ijnrd.org

Anti-Alzheimer's agents ajchem-a.comijpsi.org

The synthesis of piperidine derivatives is a major focus in organic chemistry, with numerous methods developed for creating substituted piperidines, spiropiperidines, and condensed piperidine systems. nih.gov Research continually explores novel synthetic routes to access new derivatives with unique properties and potential applications. ajchem-a.comresearchgate.net

Significance of Aryl-Substituted Piperidine Scaffolds in Synthetic and Medicinal Chemistry Research

The attachment of an aryl (aromatic ring) group to the piperidine scaffold, as seen in 2-(2-Bromophenyl)piperidine (B2825665) hydrochloride, creates a class of compounds with distinct and often enhanced biological significance. Aryl-substituted piperidines are central to the development of agents targeting the central nervous system (CNS). nih.gov

Furthermore, the bromine atom on the phenyl ring serves as a useful functional handle in synthetic chemistry. It can be used in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce further complexity and build more elaborate molecules, making compounds like 2-(2-Bromophenyl)piperidine hydrochloride valuable intermediates for creating libraries of novel chemical entities for screening.

Research Objectives and Scope for this compound Investigations

Investigations into this compound are typically driven by several key research objectives within the field of chemical and pharmaceutical sciences. The primary goals are centered on exploring its potential as a building block for more complex molecules and as a scaffold for discovering new bioactive agents.

Key Research Objectives:

| Objective | Description |

| Synthetic Utility | To utilize the compound as a precursor in multi-step organic synthesis. The bromine atom allows for the strategic introduction of other functional groups to build novel molecular architectures. |

| Scaffold for Drug Discovery | To serve as a foundational structure for developing new therapeutic agents. Based on the activities of similar aryl-piperidine compounds, research may focus on its potential in areas like neuropharmacology (e.g., antipsychotics, antidepressants) and oncology. nih.govresearchgate.netnih.gov |

| Structure-Activity Relationship (SAR) Studies | To synthesize a series of analogues by modifying the bromophenyl and piperidine rings. These studies help researchers understand how specific structural features relate to biological activity, guiding the design of more potent and selective compounds. |

| Exploration of Novel Biological Targets | To screen the compound and its derivatives against a wide range of biological targets (receptors, enzymes) to identify new and unexpected pharmacological activities. scielo.org.mx |

The scope of research is therefore confined to the laboratory setting, focusing on chemical synthesis, characterization, and in vitro biological evaluation. The compound itself is a tool for discovery, providing a starting point for developing new chemical entities with potentially valuable properties.

Structure

3D Structure of Parent

属性

IUPAC Name |

2-(2-bromophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;/h1-2,5-6,11,13H,3-4,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBKDKCHGUBLHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Bromophenyl Piperidine Hydrochloride and Its Analogues

Strategies for the Construction of the Piperidine (B6355638) Ring System with Ortho-Bromophenyl Substitution

The construction of the 2-(2-bromophenyl)piperidine (B2825665) core requires precise control over both the formation of the piperidine ring and the regiochemistry of the aromatic substitution. Methodologies can be broadly categorized into two approaches: late-stage functionalization of a pre-formed phenylpiperidine or convergent strategies where the substituted aromatic ring is incorporated during the piperidine ring's assembly.

Targeted Bromination Methodologies on Phenylpiperidine Precursors

Introducing a bromine atom specifically at the ortho position of a phenylpiperidine precursor is a challenging yet powerful strategy. Direct electrophilic bromination of 2-phenylpiperidine (B1215205) typically leads to a mixture of para- and ortho-substituted products, with the para isomer often predominating due to steric hindrance at the ortho position. Therefore, directed metalation strategies are often employed to achieve high regioselectivity.

One of the most effective methods for achieving ortho-substitution is through directed ortho-metalation (DoM) . This strategy involves the use of a directing metalation group (DMG) on the piperidine nitrogen, which complexes with an organolithium base (such as n-BuLi or sec-BuLi) to direct deprotonation specifically at the adjacent ortho position of the phenyl ring. The resulting aryllithium intermediate can then be quenched with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or N-bromosuccinimide (NBS), to install the bromine atom with high regioselectivity. The N-Boc (tert-butoxycarbonyl) group is a commonly used and effective DMG for this purpose. The process allows for the conversion of readily available 2-phenylpiperidine into the desired ortho-brominated analogue.

Table 1: Directed Ortho-Metalation and Bromination of N-Boc-2-phenylpiperidine

| Step | Reagents and Conditions | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 1. Protection | 2-Phenylpiperidine, (Boc)2O, Et3N, CH2Cl2 | N-Boc-2-phenylpiperidine | Protection of the piperidine nitrogen |

| 2. Lithiation | sec-BuLi, (-)-Sparteine, Et2O, -78 °C | 2-Lithio-N-Boc-2-(phenyl)piperidine | Directed ortho-deprotonation |

| 3. Bromination | 1,2-Dibromoethane or NBS, -78 °C to rt | N-Boc-2-(2-bromophenyl)piperidine | Quenching with an electrophilic bromine source |

| 4. Deprotection | HCl in Et2O or TFA | 2-(2-Bromophenyl)piperidine hydrochloride | Removal of the Boc protecting group |

Multi-Component and Mannich-Type Assembly Processes for 2-Arylpiperidines

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules like 2-arylpiperidines in a single step. These reactions combine three or more starting materials to form a product that contains portions of all the initial reactants. The Mannich reaction and its variations are particularly well-suited for the synthesis of piperidine rings.

A notable strategy involves a Mannich-type multicomponent assembly process (MCAP) that commences with commercially available 2-bromobenzaldehyde (B122850). researchgate.net In this approach, the aldehyde, an amine, and a suitable C-H acidic component or a π-nucleophile are condensed to form the 2-arylpiperidine scaffold directly incorporating the ortho-bromophenyl group. The use of a readily cleavable amine protecting group, such as the 4-pentenoyl group, is advantageous as it can also serve as an activator in the Mannich-type reaction. researchgate.net This method allows for the rapid generation of a library of 2-(2-bromophenyl)piperidine derivatives, which can be further diversified through functionalization of the piperidine nitrogen or cross-coupling reactions at the aryl bromide position. researchgate.net

Table 2: Mannich-Type Synthesis of a 2-(2-Bromophenyl)piperidine Analogue

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Features |

|---|---|---|---|---|

| 2-Bromobenzaldehyde | 4-Pentenoylamine | Danishefsky's diene | N-(4-Pentenoyl)-2-(2-bromophenyl)-2,3-dihydropyridin-4-one | Direct incorporation of the 2-bromophenyl group. researchgate.net |

This initial cycloadduct can then be subjected to reduction and other transformations to yield the saturated piperidine ring. The versatility of this approach lies in the ability to vary each of the three components, leading to a wide array of substituted piperidines.

Stereo- and Diastereoselective Synthesis of 2-(2-Bromophenyl)piperidine Derivatives

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of stereoselective methods for the synthesis of 2-(2-bromophenyl)piperidine is of paramount importance. These methods aim to control the formation of the stereocenter at the C2 position of the piperidine ring.

The use of chiral transition metal catalysts provides a powerful means to achieve enantioselective synthesis. Rhodium and copper-based catalysts have shown significant promise in the asymmetric synthesis of 2-arylpiperidines. For instance, rhodium-catalyzed asymmetric hydrogenation of a corresponding 2-(2-bromophenyl)pyridine (B174913) precursor, using a chiral phosphine (B1218219) ligand, can yield the desired chiral piperidine with high enantioselectivity.

Another approach involves the catalytic asymmetric [4+2] annulation of imines with allenes, which can be catalyzed by chiral phosphines to furnish functionalized piperidine derivatives with excellent stereoselectivity. mdpi.com While not yet specifically reported for 2-(2-bromophenyl)piperidine, this methodology represents a promising avenue for its asymmetric synthesis.

Table 3: Chiral Catalyst-Mediated Synthesis of 2-Arylpiperidine Analogues

| Reaction Type | Catalyst System | Substrate Type | Stereoselectivity |

|---|---|---|---|

| Asymmetric Hydrogenation | [Rh(COD)Cl]2 / Chiral Phosphine Ligand | 2-Arylpyridine | High enantiomeric excess (ee) |

| Asymmetric [4+2] Annulation | Chiral Phosphepine | Imine and Allene | High enantiomeric excess (ee) mdpi.com |

| Cu-catalyzed Asymmetric Aminoboration | Cu/(S, S)-Ph-BPE | Unsaturated Hydroxylamine Ester | Excellent ee and diastereoselectivity whiterose.ac.uk |

Asymmetric reduction of a prochiral precursor, such as a 2-(2-bromophenyl)-Δ¹-piperideine or a corresponding ketone, is a common strategy for introducing chirality. This can be achieved using chiral reducing agents or, increasingly, through biocatalysis.

Enzymatic cascade reactions have emerged as a highly efficient and environmentally benign method for the synthesis of chiral amines. nih.gov A chemo-enzymatic approach can be envisioned where a precursor, such as a tetrahydropyridine, is converted to a chiral piperidine through a one-pot cascade involving an amine oxidase and an imine reductase (IRED). nih.govbaranlab.org These enzymatic systems offer exquisite stereocontrol, often leading to products with very high enantiomeric excess. While this has been demonstrated for 3-arylpiperidines, the principle is applicable to the synthesis of 2-aryl analogues. nih.gov

Table 4: Enzymatic Cascade for Chiral Piperidine Synthesis

| Enzyme System | Substrate | Product | Key Advantage |

|---|---|---|---|

| Amine Oxidase / Imine Reductase (IRED) Cascade | N-substituted Tetrahydropyridine | Chiral N-substituted Piperidine | High enantioselectivity under mild conditions. nih.govbaranlab.org |

The use of a chiral auxiliary is a classical and reliable method for diastereoselective synthesis. The auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction, after which it is removed.

A particularly successful application of this strategy involves the use of enantiopure sulfinimines, most notably those derived from tert-butanesulfinamide (Ellman's auxiliary). york.ac.uk Condensation of tert-butanesulfinamide with 2-bromobenzaldehyde yields a chiral N-sulfinylimine. Diastereoselective addition of a suitable nucleophile, such as a Grignard or organolithium reagent corresponding to the remainder of the piperidine ring precursor, to the C=N bond of the sulfinylimine proceeds with high stereocontrol, dictated by the chiral sulfinyl group. bris.ac.uk Subsequent manipulation and cyclization, followed by removal of the auxiliary under mild acidic conditions, affords the enantiomerically enriched 2-(2-bromophenyl)piperidine. This method is highly versatile and has been successfully applied to the synthesis of a wide range of chiral amines and N-heterocycles. york.ac.ukbris.ac.uk

Table 5: Asymmetric Synthesis using an N-tert-Butanesulfinyl Imine

| Step | Description | Key Reagent | Stereochemical Control |

|---|---|---|---|

| 1 | Formation of chiral sulfinylimine | (R)- or (S)-tert-Butanesulfinamide | Sets up the chiral director |

| 2 | Diastereoselective nucleophilic addition | Organometallic reagent (e.g., Grignard) | Addition to the imine is directed by the sulfinyl group bris.ac.uk |

| 3 | Cyclization and auxiliary removal | Acidic workup | Releases the chiral piperidine |

Palladium-Catalyzed Stereospecific Arylation

Palladium-catalyzed reactions have become a cornerstone for the stereoselective synthesis of 2-arylpiperidines, offering efficient routes to control the spatial arrangement of substituents. These methods are particularly valuable for creating specific isomers that may exhibit desired pharmacological properties.

One powerful strategy involves the direct C-H arylation of the piperidine ring. Research has demonstrated the selective synthesis of cis-3,4-disubstituted piperidines through a palladium-catalyzed C-H arylation process. nih.govacs.org This method achieves excellent regio- and stereoselectivity by employing an aminoquinoline auxiliary at the C(3) position, which directs the arylation to the C(4) position. morressier.comnih.govacs.org A key advantage of this approach is the use of inexpensive potassium carbonate as a base and the absence of silver salts, which are often required in similar transformations. nih.govacs.orgresearchgate.net While this methodology primarily yields the cis-isomer, a minor trans-configured product can also be isolated, resulting from a trans-palladacyclic intermediate. morressier.comacs.org

Another significant advancement is the palladium-catalyzed coupling of organozinc species derived from the deprotonation of N-Boc-piperidine with aryl bromides. acs.org This method allows for the synthesis of a diverse array of 2-aryl-N-Boc-piperidines. acs.org The reaction is tolerant of various functional groups on the aryl bromide, including both electron-donating and electron-withdrawing substituents. acs.org The versatility of this approach is highlighted by its successful application in a concise, two-step synthesis of the alkaloid (±)-anabasine. acs.org

| Catalyst System | Substrates | Key Features | Stereoselectivity | Ref. |

| Pd(OAc)₂ / Ligand | N-protected piperidine, Aryl halide | Direct C-H arylation | High (typically cis) | nih.govacs.org |

| Pd(OAc)₂ / P(tBu)₃-HBF₄ | N-Boc-2-piperidinozinc reagent, Aryl bromide | Coupling of pre-functionalized piperidine | Not specified | acs.org |

Functional Group Interconversions and Derivatization Strategies at the Bromophenyl Moiety

The bromine atom on the phenyl ring of 2-(2-Bromophenyl)piperidine serves as a versatile handle for a variety of functional group interconversions and derivatization strategies. These modifications are crucial for exploring the structure-activity relationships of this class of compounds.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom on the aromatic ring can be displaced through nucleophilic aromatic substitution (SNAr) reactions. In SNAr, the reactivity of the leaving group typically follows the order F > NO₂ > Cl ≈ Br > I for activated aryl substrates. nih.govrsc.org This indicates that while bromine is a viable leaving group, reactions may require specific conditions to proceed efficiently. The reaction mechanism generally involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. masterorganicchemistry.com The rate of these reactions is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

For 2-(2-Bromophenyl)piperidine, the piperidine ring itself does not strongly activate the phenyl ring for SNAr. Therefore, harsh reaction conditions or the introduction of additional activating groups on the phenyl ring might be necessary to facilitate the nucleophilic displacement of the bromine atom.

Cross-Coupling Reactions for Aryl Modifications, including Suzuki-Miyaura Coupling

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for modifying the aryl moiety of 2-(2-Bromophenyl)piperidine. libretexts.org This palladium-catalyzed reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgyoutube.com In the context of 2-(2-Bromophenyl)piperidine, the bromine atom serves as the halide component, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide to form a palladium(II) species.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.com

This methodology is highly valued in drug discovery for its broad functional group tolerance and its ability to create diverse libraries of compounds for biological screening. nih.gov

| Reaction Type | Reagents | Catalyst | Key Transformation | Ref. |

| Suzuki-Miyaura Coupling | 2-(2-Bromophenyl)piperidine, Arylboronic acid | Pd(PPh₃)₄ or other Pd(0) complexes | C-C bond formation, replacement of Br with an aryl group | libretexts.orgyoutube.com |

Diversification of the Piperidine Nitrogen and Ring through N-Functionalization and Alkylation

The nitrogen atom of the piperidine ring offers a prime site for diversification through N-functionalization and alkylation. These modifications can significantly impact the physicochemical properties and biological activity of the resulting molecules.

N-alkylation can be achieved through various methods. A common approach involves the reaction of the piperidine with an alkyl halide in the presence of a base. researchgate.net To favor monoalkylation and avoid the formation of quaternary ammonium (B1175870) salts, the alkyl halide can be added slowly to ensure the piperidine remains in excess. researchgate.net Alternatively, bases such as potassium carbonate or sodium hydride in an appropriate solvent like DMF can be employed. researchgate.net Reductive amination, reacting the piperidine with a carbonyl compound, provides another route to N-alkyl derivatives. google.com

Beyond simple alkylation, the piperidine nitrogen can be acylated to form amides, or undergo more complex transformations. Rhodium-catalyzed C-H insertion reactions have been used for the functionalization of the piperidine ring itself, with the N-protecting group influencing the site selectivity of the reaction. nih.gov For instance, N-Boc and N-brosyl protected piperidines have been shown to undergo C-H functionalization at the C2 position. nih.gov

| Reaction Type | Reagents | Conditions | Product | Ref. |

| N-Alkylation | Piperidine, Alkyl bromide/iodide | Acetonitrile, room temperature | N-Alkyl piperidinium (B107235) salt | researchgate.net |

| N-Alkylation | Piperidine, Alkylating agent, Base (K₂CO₃ or NaH) | DMF | N-Alkyl piperidine | researchgate.net |

| Reductive Amination | Piperidine, Carbonyl compound | Reducing agent | N-Alkyl piperidine | google.com |

Synthesis of Precursors and Key Intermediates for this compound Production

Synthesis Routes Involving 2-Bromophenylhydrazine (B91577) Hydrochloride and Related Precursors

2-Bromophenylhydrazine hydrochloride is a crucial precursor in some synthetic routes to 2-(2-Bromophenyl)piperidine. The synthesis of this intermediate typically starts from 2-bromoaniline (B46623). google.comgoogle.com The process involves a two-step sequence:

Diazotization: 2-bromoaniline is treated with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures (typically 0-5 °C). This reaction converts the primary amino group into a diazonium salt. google.com

Reduction: The resulting diazonium salt is then reduced to form the corresponding hydrazine. Various reducing agents can be employed for this step. One method utilizes zinc powder in concentrated hydrochloric acid. google.com An alternative procedure uses sodium pyrosulfite. google.com

Following the reduction, the crude 2-bromophenylhydrazine is often purified and then converted to its hydrochloride salt by treatment with hydrochloric acid to improve its stability and handling. google.com

| Starting Material | Key Steps | Reagents | Product | Ref. |

| 2-Bromoaniline | Diazotization, Reduction | 1. NaNO₂, HCl; 2. Zn powder, HCl | 2-Bromophenylhydrazine | google.com |

| 2-Bromoaniline | Diazotization, Reduction | 1. NaNO₂, HCl; 2. Sodium pyrosulfite | 2-Bromophenylhydrazine | google.com |

General Principles for Piperidine Ring Formation with Aryl Substituents

The synthesis of piperidine rings bearing aryl substituents is a cornerstone of medicinal chemistry, owing to the prevalence of this structural motif in a vast array of pharmaceuticals. researchgate.net Several robust and versatile strategies have been developed to construct this heterocyclic system. The principal methodologies include the hydrogenation of substituted pyridines, intramolecular cyclization of acyclic precursors, and various annulation strategies. researchgate.netnih.gov

Catalytic Hydrogenation of Arylpyridines: One of the most direct and common methods for synthesizing 2-arylpiperidines is the catalytic hydrogenation of the corresponding 2-arylpyridine precursor. researchgate.net This reaction involves the reduction of the aromatic pyridine (B92270) ring to a saturated piperidine ring using hydrogen gas in the presence of a metal catalyst. researchgate.net

Commonly employed heterogeneous catalysts include platinum oxide (PtO₂), palladium on carbon (Pd/C), rhodium on carbon (Rh/C), and Raney nickel. researchgate.netsciencemadness.org The reaction conditions, such as hydrogen pressure, temperature, and solvent choice, are critical and often substrate-dependent. For instance, the hydrogenation of substituted pyridines using a PtO₂ catalyst is often carried out in glacial acetic acid under hydrogen pressures ranging from 50 to 70 bar. researchgate.netasianpubs.org While effective, this method can present challenges, particularly with substrates containing sensitive functional groups. For halogenated pyridines, such as 2-bromopyridine, there is a significant risk of hydrodehalogenation, where the bromine atom is reductively cleaved, leading to undesired byproducts. sciencemadness.org The choice of catalyst and careful optimization of conditions are therefore crucial to preserve the halogen substituent. Electrocatalytic hydrogenation using catalysts like carbon-supported rhodium has also emerged as a method to reduce pyridines to piperidines at ambient temperature and pressure. nih.gov

Intramolecular Cyclization Reactions: Intramolecular cyclization strategies build the piperidine ring from a suitably functionalized open-chain precursor. These methods offer high levels of control over stereochemistry and substitution patterns. Key approaches include:

Reductive Amination: This method can involve the cyclization of a precursor containing both an amine and carbonyl groups (or their precursors) separated by an appropriate carbon chain. For example, the intramolecular reductive cyclization of the monoxime of a 1,5-diketone using sodium cyanoborohydride can yield polysubstituted N-hydroxypiperidines. ajchem-a.com A double reductive amination (DRA) on dicarbonyl compounds is another straightforward tool to access the piperidine skeleton. chim.it

Ring-Closing Metathesis (RCM): RCM has been employed to form the piperidine ring from a diene precursor containing a nitrogen atom, followed by stereoselective reduction of the resulting double bond. acs.org

Aza-Michael Addition: Intramolecular aza-Michael reactions involve the addition of an amine to an α,β-unsaturated carbonyl system within the same molecule to form the six-membered ring. nih.gov

Radical Cyclization: Radical-mediated cyclizations provide another avenue for ring formation. For instance, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can lead to 2,4-disubstituted piperidines. organic-chemistry.org

Metal-Catalyzed Cyclization: Various transition metals, including gold and palladium, can catalyze the intramolecular hydroamination or amination of alkenes to form the piperidine ring. nih.gov

Annulation Strategies: Annulation reactions involve the formation of the piperidine ring by combining two or more smaller fragments. These methods are highly convergent and allow for the rapid assembly of complex piperidine structures.

[5+1] Annulation: This strategy typically involves the reaction of a five-carbon component containing two nucleophilic sites with a one-atom electrophile. Reductive amination can be applied in [5+1] annulations where amines condense with aldehydes or ketones. nih.gov A robustly diastereoselective reductive amination/aza-Michael reaction sequence represents a modern [5+1] approach to construct polysubstituted N-(hetero)aryl piperidines. acs.org

[4+2] Annulation: These reactions, analogous to the Diels-Alder reaction, combine a four-atom and a two-atom component to form the six-membered ring. rsc.org

[3+2] Cycloaddition: While not directly forming a six-membered ring, intramolecular [3+2] cycloadditions of species like 2-azapentadienyllithiums can lead to five-membered rings that can be further elaborated into piperidine-containing systems. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of 2-(2-Bromophenyl)piperidine (B2825665) hydrochloride. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides an exact mass that corresponds to a unique elemental composition. For the free base, 2-(2-Bromophenyl)piperidine (C₁₁H₁₄BrN), the presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in two peaks of nearly equal intensity separated by 2 Da.

HRMS is also critical for impurity profiling. Potential process-related impurities or degradation products can be identified even at trace levels. mdpi.com Common impurities could include starting materials, regioisomers (e.g., 2-(3-bromophenyl)piperidine (B3007753) or 2-(4-bromophenyl)piperidine), products of debromination (2-phenylpiperidine), or over-bromination (2-(dibromophenyl)piperidine). The high mass accuracy of HRMS allows for the assignment of molecular formulas to these low-level components, facilitating their identification and control during synthesis and storage. Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure of these impurities by analyzing their fragmentation patterns. nih.gov

| Ion | Description | Expected Exact Mass (for ⁷⁹Br isotope) |

| [M+H]⁺ | Protonated molecule (free base) | 240.0382 |

| [M-Br]⁺ | Loss of bromine radical | 160.1121 |

| [M-HBr]⁺ | Loss of hydrogen bromide | 238.0226 |

Table 1. Representative HRMS Data for 2-(2-Bromophenyl)piperidine. The table illustrates expected exact masses for the protonated parent ion and key fragments, which are used to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of 2-(2-Bromophenyl)piperidine hydrochloride in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals. optica.orgnih.gov

In the ¹H NMR spectrum, the aromatic protons of the bromophenyl ring typically appear in the downfield region (δ 7.0–7.8 ppm), exhibiting splitting patterns consistent with ortho, meta, and para coupling. The proton at the chiral center (C2-H) is expected to be a multiplet in the δ 3.5–4.5 ppm range, with its chemical shift and multiplicity influenced by the adjacent protons on the piperidine (B6355638) ring and the aromatic ring. The remaining piperidine methylene (B1212753) protons (C3-H₂, C4-H₂, C5-H₂, C6-H₂) would resonate in the aliphatic region (δ 1.5–3.5 ppm), often showing complex overlapping multiplets due to diastereotopicity and spin-spin coupling.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The aromatic carbons resonate between δ 115–145 ppm, with the carbon attached to the bromine (C2') appearing at a distinct chemical shift. The piperidine carbons appear in the upfield region (δ 20–60 ppm).

Two-dimensional NMR techniques are crucial for definitive assignments. nih.gov

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the piperidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, linking the assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for connecting the piperidine ring to the bromophenyl group via the C2-C1' bond.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Piperidine C2-H | 4.0 - 4.5 (m) | 55 - 60 |

| Piperidine C3-H₂ | 1.6 - 2.2 (m) | 28 - 33 |

| Piperidine C4-H₂ | 1.5 - 1.9 (m) | 22 - 27 |

| Piperidine C5-H₂ | 1.6 - 2.2 (m) | 23 - 28 |

| Piperidine C6-H₂ | 2.9 - 3.5 (m) | 45 - 50 |

| Aromatic C3'-H | 7.2 - 7.4 (t) | 128 - 130 |

| Aromatic C4'-H | 7.4 - 7.6 (t) | 130 - 133 |

| Aromatic C5'-H | 7.0 - 7.2 (d) | 127 - 129 |

| Aromatic C6'-H | 7.6 - 7.8 (d) | 123 - 125 |

| Aromatic C1' | - | 138 - 142 |

| Aromatic C2' | - | 120 - 124 |

Table 2. Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(2-Bromophenyl)piperidine. This table provides an illustrative guide to the expected resonance positions for key atoms, essential for structural verification. (m = multiplet, t = triplet, d = doublet).

Chromatographic Methods for Purity Assessment and Isolation, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Chromatographic methods are central to assessing the purity of this compound and for its isolation. jfda-online.com High-Performance Liquid Chromatography (HPLC) is the standard technique for determining the percentage purity of the main compound and quantifying any impurities. nih.gov

A typical method would employ reversed-phase chromatography, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. Given the basic nature of the piperidine nitrogen, the mobile phase often contains an acidic modifier, such as formic acid or trifluoroacetic acid, to ensure good peak shape and reproducibility by protonating the analyte. Detection is commonly performed using an ultraviolet (UV) detector, taking advantage of the chromophore of the bromophenyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. nih.govsemanticscholar.org This hyphenated technique is exceptionally powerful for purity analysis, as it provides both the retention time from the chromatography and the mass-to-charge ratio from the mass spectrometer for every eluting peak. researchgate.net This dual detection allows for the confident identification of the main peak and provides mass information that is crucial for the tentative identification of co-eluting impurities.

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm; Mass Spectrometry (ESI+) |

| Expected Retention Time | 5 - 10 minutes |

Table 3. Typical HPLC and LC-MS Parameters for Purity Analysis. This table outlines a standard set of conditions for the chromatographic assessment of this compound.

Chiral Analytical Techniques for Enantiomeric and Diastereomeric Purity Assessment (e.g., Chiral HPLC)

Since 2-(2-Bromophenyl)piperidine possesses a stereocenter at the C2 position, it exists as a pair of enantiomers. Chiral analytical techniques are essential to separate these enantiomers and determine the enantiomeric purity (or enantiomeric excess, ee) of a sample. nih.gov Chiral HPLC is the most common and reliable method for this purpose. nih.govunife.it

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® IA/IB), are often effective for separating chiral amines and related compounds. yakhak.org The separation is typically performed in normal-phase mode using a mobile phase consisting of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of a basic additive (e.g., diethylamine) to improve peak shape and resolution. researchgate.net By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

| Parameter | Typical Condition |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based) |

| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) + 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm or ~254 nm |

Table 4. Example Conditions for Chiral HPLC Separation. This table provides a representative method for resolving the enantiomers of 2-(2-Bromophenyl)piperidine.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interaction Analysis

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for a compound in the solid state. This technique can determine the precise three-dimensional arrangement of atoms, providing exact bond lengths, bond angles, and torsion angles. mdpi.com

For this compound, an X-ray crystal structure would confirm the connectivity and constitution of the molecule. It would also reveal the preferred conformation of the piperidine ring, which is expected to adopt a stable chair conformation. nih.gov Furthermore, the analysis would show the relative orientation of the axial or equatorial C2-substituent (the bromophenyl group).

Crucially, this technique elucidates the intermolecular interactions that define the crystal packing. In the case of the hydrochloride salt, X-ray crystallography would detail the hydrogen bonding network, particularly the interaction between the protonated piperidinium (B107235) nitrogen (N-H⁺) and the chloride anion (Cl⁻). researchgate.net Additional weak interactions, such as C-H···π or halogen bonding involving the bromine atom, that contribute to the stability of the crystal lattice could also be identified and characterized. mdpi.comnih.gov

Computational Chemistry and Theoretical Modeling of 2 2 Bromophenyl Piperidine Hydrochloride

Quantum Chemical Calculations, including Density Functional Theory (DFT), for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to elucidating the electronic properties and predicting the reactivity of 2-(2-Bromophenyl)piperidine (B2825665) hydrochloride. Density Functional Theory (DFT) is a particularly powerful method for this purpose, offering a balance between computational cost and accuracy. nih.govresearchgate.net Calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the molecule's optimized geometry, including bond lengths and angles. derpharmachemica.comresearchgate.net

These calculations yield crucial electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity. Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. derpharmachemica.comresearchgate.net

Other calculated parameters, such as Mulliken atomic charges, provide insight into the partial charges on each atom, helping to understand intermolecular interactions. researchgate.netdergipark.org.tr Global reactivity descriptors derived from HOMO and LUMO energies, including electronegativity, chemical hardness, and softness, can be used to quantify the molecule's reactivity. mdpi.com Local reactivity can be assessed through Fukui functions, which identify the most reactive sites within the molecule. derpharmachemica.com

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT This table presents representative data for a substituted piperidine (B6355638) derivative, calculated using DFT, to illustrate the typical output of such analyses.

| Parameter | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| Energy Gap (ΔE) | 5.3 | eV |

| Ionization Potential (I) | 6.5 | eV |

| Electron Affinity (A) | 1.2 | eV |

| Electronegativity (χ) | 3.85 | eV |

| Chemical Hardness (η) | 2.65 | eV |

| Global Softness (S) | 0.188 | eV⁻¹ |

| Electrophilicity Index (ω) | 2.79 | eV |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Solvent and Biological Environments

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the dynamic behavior of 2-(2-Bromophenyl)piperidine hydrochloride over time. scienceopen.com These simulations model the movements of atoms and molecules, providing a detailed picture of conformational changes and intermolecular interactions in various environments, such as in aqueous solution or within a protein binding site. mdpi.comnih.gov

In a solvent environment, MD simulations can reveal how water molecules arrange around the compound, particularly around the charged hydrochloride group and the polarizable bromine atom. This provides insights into solvation and solubility. The simulations track the conformational flexibility of the piperidine ring and the rotation around the bond connecting it to the bromophenyl group. mdpi.com

When placed in a biological environment, such as the active site of a receptor, MD simulations can assess the stability of the ligand-protein complex. researchgate.netscienceopen.com By analyzing the trajectory of the simulation, researchers can calculate metrics like the Root Mean Square Deviation (RMSD) to evaluate the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. scienceopen.com These simulations are crucial for understanding how the molecule behaves in a physiological context, revealing the dynamic nature of its interactions with biological macromolecules. nih.gov

Molecular Docking Studies for Theoretical Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. researchgate.net This method is instrumental in identifying potential biological targets for this compound and understanding the structural basis of its activity. The process involves generating various conformations of the ligand and fitting them into the binding pocket of the receptor, with each pose being evaluated by a scoring function that estimates the binding affinity. nih.govmdpi.com

Molecular docking simulations can predict the most likely binding mode of this compound within a receptor's active site. nih.gov This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom. The protonated nitrogen of the piperidine ring is a likely candidate for forming strong hydrogen bonds or ionic interactions with acidic residues like aspartate or glutamate. The aromatic bromophenyl ring can engage in π-π stacking or hydrophobic interactions with residues such as phenylalanine, tyrosine, or tryptophan. nih.gov By analyzing the top-ranked docking poses, researchers can identify the specific amino acid residues that are crucial for anchoring the ligand in the binding site. mdpi.com

Docking programs provide a score, often expressed as a binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. researchgate.netresearchgate.net Lower scores typically indicate a more favorable binding affinity. These scoring functions account for various energetic contributions, including electrostatic and van der Waals interactions.

Following docking, techniques like binding free energy calculations (e.g., MM-PBSA) can be applied to refine the prediction of binding affinity. scienceopen.com Hotspot analysis involves identifying specific residues within the binding site that contribute most significantly to the binding energy. This information is invaluable for understanding the determinants of binding affinity and for designing new analogues with improved potency. nih.gov

Table 2: Example of Molecular Docking Results for a Piperidine-based Ligand This table illustrates typical data obtained from a molecular docking study, showing binding energy and key interacting residues for a hypothetical receptor target.

| Receptor Target | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Types of Interaction |

| Sigma-1 Receptor | -8.5 | Asp120, Tyr173, Phe107 | Ionic Bond, Hydrogen Bond, π-π Stacking |

| Dopamine Transporter | -7.9 | Asp79, Ser149, Phe326 | Hydrogen Bond, Hydrophobic |

| P2Y14 Receptor | -9.1 | Arg254, Trp267, Tyr89 | Ionic Bond, π-π Stacking, Hydrophobic |

Conformational Analysis and Stereochemical Influences on Molecular Recognition Processes

The three-dimensional structure and conformational preferences of this compound are critical determinants of its ability to interact with specific biological targets. The piperidine ring typically adopts a stable chair conformation. researchgate.netnih.gov The presence of the 2-bromophenyl substituent raises questions about its preferred orientation—axial versus equatorial.

Structure-Activity Relationship (SAR) Derivation via Computational Approaches

Computational approaches are pivotal in establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. nih.govfiveable.me For a series of analogues related to this compound, computational methods can help rationalize and predict how structural modifications impact target affinity and efficacy. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate variations in physicochemical properties (like lipophilicity, electronic effects, and steric parameters) across a series of compounds to their biological activities. fiveable.me By calculating various molecular descriptors for each analogue and correlating them with experimental activity data, a predictive QSAR model can be built. researchgate.net This model can then be used to forecast the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. nih.gov These computational SAR studies provide a systematic framework for optimizing lead compounds, guiding the design of new derivatives with enhanced potency and selectivity. fiveable.menih.gov

Chemical Reactivity and Transformation Studies of 2 2 Bromophenyl Piperidine Hydrochloride

Investigation of Bromine Reactivity on the Phenyl Ring, including Electrophilic Aromatic Substitution and Metal-Catalyzed Coupling Reactions

The bromophenyl moiety of the molecule is amenable to a variety of transformations typical of aryl halides, most notably electrophilic aromatic substitution (EAS) and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution: The reactivity of the phenyl ring towards electrophiles is influenced by two competing factors: the deactivating, ortho-, para-directing effect of the bromine atom, and the nature of the piperidine (B6355638) substituent. The piperidine ring, as a secondary amine, is typically an activating, ortho-, para-directing group. However, under the acidic conditions in which the compound exists as a hydrochloride salt, or in the presence of strong acid catalysts required for many EAS reactions, the piperidine nitrogen is protonated. The resulting ammonium (B1175870) cation is strongly deactivating and meta-directing.

This complex interplay of directing effects means that the regiochemical outcome of EAS reactions like nitration, halogenation, or Friedel-Crafts reactions would be highly dependent on the specific reaction conditions, particularly the pH. Careful control would be necessary to achieve selective substitution at a desired position on the phenyl ring.

Metal-Catalyzed Coupling Reactions: The carbon-bromine bond serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These reactions offer a powerful strategy for elaborating the molecular structure. The general mechanism for these processes involves the oxidative addition of the aryl bromide to a low-valent metal catalyst (typically palladium), followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. nih.gov

Key coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is widely used for creating biaryl structures or introducing alkyl or vinyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This allows for the synthesis of derivatives where the bromine is replaced by a substituted amino group.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form aryl alkynes. nih.govorganic-chemistry.org Modern protocols often allow for copper-free conditions, sometimes even in aqueous media at room temperature. ucsb.edu

Heck Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an alkene.

The successful application of these reactions often requires the use of a base and specific phosphine (B1218219) ligands to stabilize the palladium catalyst and facilitate the catalytic cycle. wikipedia.org The choice of ligand is crucial and can be tailored to the specific substrates being coupled. libretexts.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts/Reagents |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Aryl-Aryl, Aryl-Alkyl | Pd(PPh₃)₄ or Pd(OAc)₂, phosphine ligand, base (e.g., K₂CO₃, Cs₂CO₃) |

| Buchwald-Hartwig | R₂NH | Aryl-N | Pd(dba)₂, phosphine ligand (e.g., BINAP, XPhos), strong base (e.g., NaOt-Bu) |

| Sonogashira | R-C≡CH | Aryl-Alkyne | PdCl₂(PPh₃)₂, CuI, amine base (e.g., Et₃N) |

| Heck | Alkene | Aryl-Vinyl | Pd(OAc)₂, phosphine ligand, base (e.g., Et₃N) |

Reactivity of the Piperidine Nitrogen Atom, including Basicity, Alkylation, Acylation, and Reductive Amination Pathways

The secondary amine of the piperidine ring is a nucleophilic and basic center, providing a complementary site for functionalization.

Basicity: The nitrogen atom possesses a lone pair of electrons, rendering it a Brønsted-Lowry base. It readily reacts with acids to form ammonium salts, such as the hydrochloride salt in which the compound is supplied. This basicity is a key feature influencing its reactivity and solubility.

N-Alkylation: The piperidine nitrogen can be alkylated using various electrophiles. Standard conditions often involve reacting the free base form of the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or a stronger base such as sodium hydride (NaH) in an aprotic solvent like DMF. researchgate.net The base neutralizes the hydrogen halide formed during the reaction, driving it to completion. Slow addition of the alkylating agent can help prevent over-alkylation to the quaternary ammonium salt. researchgate.net

N-Acylation: Acylation of the piperidine nitrogen to form an amide is a common transformation. This is typically achieved by reacting the piperidine with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., triethylamine (B128534) or pyridine) to scavenge the acidic byproduct.

Reductive Amination: The piperidine nitrogen can participate in reductive amination reactions with aldehydes or ketones. This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent. nih.gov Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This pathway is a powerful method for forming new C-N bonds and attaching complex substituents to the nitrogen atom. nih.govchim.it A related process, reductive transamination, can be used to synthesize N-aryl piperidines from pyridinium (B92312) salts. nih.gov

| Reaction Type | Reagents | Functional Group Formed | Typical Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine | K₂CO₃ or NaH, DMF or ACN |

| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Amide | Et₃N or Pyridine (B92270), CH₂Cl₂ |

| Reductive Amination | Aldehyde (RCHO) or Ketone (R₂CO) | Tertiary Amine | NaBH₃CN or NaBH(OAc)₃, acidic catalyst |

Oxidation and Reduction Pathways Relevant to Synthetic Modifications and Degradation Studies

The molecule can undergo oxidation and reduction at several positions, enabling further synthetic modifications or providing insight into potential degradation pathways.

Oxidation: The piperidine ring is susceptible to oxidation, particularly at the carbon atoms alpha to the nitrogen (the C2 and C6 positions). A common transformation is the oxidation to a lactam (an amide within a ring). For instance, treatment of similar piperidine derivatives with bromine in acetic acid has been shown to produce the corresponding piperidin-2-one. researchgate.net Other oxidizing systems, such as those involving iron complexes with molecular oxygen or hydrogen peroxide, can also yield lactams. researchgate.net The formation of an N-acyliminium ion is another key oxidative pathway, which can serve as an intermediate for further functionalization at the α-carbon.

Reduction: Reduction pathways can target either the bromophenyl ring or functional groups that may have been added to the molecule.

Aromatic Ring Hydrogenation: The phenyl ring can be reduced to a cyclohexyl ring via catalytic hydrogenation. This typically requires harsh conditions, such as high pressures of hydrogen gas and potent catalysts like rhodium on carbon (Rh/C) or ruthenium. organic-chemistry.orgtcichemicals.com The diastereoselectivity of this reduction often favors the cis product, where the hydrogens add to the same face of the ring. nih.gov

Debromination: The bromine atom can be removed via catalytic hydrogenation (hydrodebromination), typically using a palladium on carbon (Pd/C) catalyst and a hydrogen source like H₂ gas or ammonium formate. This reaction can sometimes compete with the reduction of other functional groups.

Reduction of Other Functional Groups: If other reducible groups are present (e.g., a nitro group introduced by EAS or a carbonyl group introduced by acylation), they can be selectively reduced. For example, an aryl nitro group can be reduced to an amine using various reagents, including catalytic hydrogenation or metals like iron or tin(II) chloride in acidic media. The chemoselectivity of such reductions is crucial; for instance, certain catalysts can reduce a nitro group without affecting a halogen atom on the same ring. nih.gov

Pre Clinical Research on Molecular Mechanisms and Biological Interactions of 2 2 Bromophenyl Piperidine Derivatives

Exploration of Molecular Targets and Signaling Pathways

Pre-clinical investigations into 2-(2-bromophenyl)piperidine (B2825665) derivatives have uncovered a range of molecular targets and interactions with key signaling pathways, suggesting their potential therapeutic applications. These compounds have been shown to modulate the activity of various enzymes and receptors, as well as interfere with intracellular signaling cascades crucial for cell growth and survival.

A significant area of research has focused on the ability of 2-(2-bromophenyl)piperidine derivatives to inhibit farnesyltransferase (FTase), an enzyme involved in the post-translational modification of Ras proteins. wikipedia.org The farnesylation of Ras is a critical step for its membrane localization and subsequent activation of downstream signaling pathways that regulate cell proliferation, differentiation, and survival. rsc.orgmedchemexpress.com Dysregulation of Ras signaling is a common feature in many cancers, making FTase an attractive target for anticancer drug development. rsc.orgnih.gov

Systematic medicinal chemistry studies, originating from a 5-nitropiperidin-2-one combinatorial library, led to the discovery of a potent series of FTase inhibitors. nih.gov It was found that all four substituents on the piperidine (B6355638) core are important for inhibitory activity. A notable discovery was that changing the piperidine-2-one core to a piperidine core resulted in a tenfold increase in potency. nih.govacs.org

Specifically, the 2-bromophenyl derivative 17 demonstrated significantly more potent FTase inhibition (IC50 = 140 nM) compared to its 3-bromophenyl and 4-bromophenyl counterparts, highlighting the importance of the substituent's position on the phenyl ring. acs.org Further optimization led to the development of compound (+)-8 , which exhibited an exceptionally potent FTase inhibition with an IC50 of 1.9 nM. nih.govacs.org These compounds were found to inhibit FTase in a manner that is competitive with Ras. nih.gov

Below is an interactive data table summarizing the Farnesyltransferase (FTase) inhibitory activity of selected 2-(2-Bromophenyl)piperidine derivatives.

| Compound | Modification | FTase IC50 (nM) |

|---|---|---|

| 1 | 3-bromophenyl at C-4 | ~420 |

| 16 | 4-bromophenyl at C-4 | Inactive |

| 17 | 2-bromophenyl at C-4 | 140 |

| (+)-8 | Optimized 2-bromophenyl derivative | 1.9 |

Data sourced from ACS Publications. acs.org

While research on farnesyltransferase inhibition is prominent, the interaction of 2-(2-bromophenyl)piperidine derivatives with ribonucleotide reductases is a less explored area in the available literature.

Sigma Receptors: Sigma receptors, classified into σ1 and σ2 subtypes, are recognized as unique protein entities that are not related to opioid receptors. nih.govscielo.br They are implicated in a variety of cellular functions and are considered potential targets for therapeutic intervention in central nervous system disorders and cancer. nih.govsigmaaldrich.com A number of piperidine and piperazine (B1678402) derivatives have been shown to exhibit significant affinity for sigma receptors. nih.govunict.it

The σ1 receptor has been identified as a chaperone protein that can modulate various neurotransmitter systems. nih.gov In contrast, the σ2 receptor is associated with cell proliferation and is found in high densities in various tumor cell lines. sigmaaldrich.com The design of ligands that selectively target one subtype over the other is a key focus of research. For instance, the N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide was found to have affinity for the σ1 receptor and demonstrated antiallodynic and antihyperalgesic effects in vivo. unict.it The piperidine moiety is considered a critical structural element for dual H3/σ1 receptor activity. nih.gov

Serotonin (B10506) Receptors: Serotonin (5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that mediate the effects of the neurotransmitter serotonin. They are involved in a wide range of physiological and psychological processes. mdpi.com The interaction of piperidine derivatives with serotonin receptors has been a subject of interest in drug discovery.

Studies have shown that incorporating a phenethylamine (B48288) side chain into a piperidine ring can significantly alter agonist potency at 5-HT2A and 5-HT2C receptors. acs.org For example, restricting the conformational flexibility of the phenethylamine side chain in (R)-11 led to a 100-fold decrease in agonist potency at both receptors. Conversely, the (S)-11 enantiomer showed only a 4-fold drop in potency at the 5-HT2A receptor and no measurable agonist efficacy at the 5-HT2C receptor, indicating stereoselective interactions. acs.org Further investigation of the derivative LPH-5 revealed a high affinity for the 5-HT2A receptor (Ki = 1.3 nM) and a 10-fold lower affinity for the 5-HT2B and 5-HT2C receptors, demonstrating its selectivity. acs.org

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival and proliferation. bio-rad.com The canonical NF-κB pathway involves the activation of the IKK complex, which leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. bio-rad.commdpi.com This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes. bio-rad.commdpi.com The non-canonical pathway involves the activation of NF-κB-inducing kinase (NIK) and subsequent processing of the p100 subunit to p52. nih.gov

While direct evidence detailing the interaction of 2-(2-bromophenyl)piperidine hydrochloride with the STAT-3, PI3K/Akt, and JNK/p38-MAPK pathways is not extensively covered in the provided search results, the inhibition of farnesyltransferase by its derivatives has significant implications for pathways regulated by Ras. Activated Ras can trigger multiple downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are fundamental to cell growth and survival. Therefore, by inhibiting Ras farnesylation, these piperidine derivatives can indirectly modulate these critical intracellular signaling pathways.

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of lead compounds. For 2-(2-bromophenyl)piperidine derivatives, these studies have provided valuable insights into how modifications of the chemical structure influence their potency and selectivity.

The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. researchgate.net SAR studies on farnesyltransferase inhibitors have demonstrated the critical role of substituents at all four positions of the piperidine core. nih.gov

A key finding was the significant impact of the substitution pattern on the C-4 phenyl group. While a 4-bromophenyl substitution resulted in a loss of FTase inhibition, a 2-bromophenyl substitution led to a threefold increase in potency compared to the 3-bromophenyl analogue. acs.org This highlights the sensitivity of the enzyme's binding pocket to the spatial arrangement of the substituent.

Furthermore, modifications to the right-hand side of the azaindole-2-piperidine series showed a preference for electron-rich aromatics, with electron-deficient analogues being inactive. dndi.org The middle piperidine ring also offered significant variation in potency based on the planarity and shape of the molecule. dndi.org In the context of anticonvulsant activity, SAR trends for 2-aryl-2-(pyridin-2-yl)acetamides indicated that the highest activity was associated with unsubstituted phenyl derivatives or those with ortho- and meta-substituents on the phenyl ring. nih.gov

The following interactive table illustrates the impact of substituent position on FTase inhibition.

| Compound | Phenyl Substituent Position | Relative FTase Inhibitory Potency |

|---|---|---|

| 1 | 3-Bromo | Moderate |

| 16 | 4-Bromo | Inactive |

| 17 | 2-Bromo | High |

Data sourced from ACS Publications. acs.org

The three-dimensional structure of the piperidine ring and the stereochemistry of its substituents are crucial determinants of biological activity. The piperidine ring can adopt various conformations, such as chair and boat forms, and the preferred conformation for receptor binding can vary. nih.gov

The importance of stereochemistry is clearly illustrated in the case of farnesyltransferase inhibitors, where the (+)-enantiomers were found to be significantly more potent than the (-)-enantiomers. nih.govacs.org For instance, the optical resolution of potent inhibitors revealed that the potent FTase inhibition resided in the (+)-enantiomers, with (+)-8 being a prime example. nih.govacs.org

Similarly, in the study of serotonin receptor agonists, the stereochemistry at the piperidine ring had a profound effect on potency and selectivity. The (S)-enantiomer of a 2,5-dimethoxyphenylpiperidine derivative displayed significantly higher agonist potency at the 5-HT2A receptor and greater selectivity over the 5-HT2C receptor compared to its (R)-enantiomer. acs.org This underscores the principle that the specific spatial arrangement of functional groups is critical for optimal interaction with the target receptor. The introduction of rigidity through bridged piperidine structures can also influence receptor affinity, though in some cases, receptors show a high tolerance for different piperidine ring conformations. nih.gov

Applications in Chemical and Materials Science Research

Utilization as a Versatile Synthetic Building Block in Complex Organic Synthesis

The piperidine (B6355638) moiety is a ubiquitous scaffold in a vast number of pharmaceuticals and natural products, establishing piperidine derivatives as crucial building blocks in synthetic organic chemistry. google.com The structure of 2-(2-Bromophenyl)piperidine (B2825665) hydrochloride offers two key points for chemical modification: the secondary amine of the piperidine ring and the carbon-bromine bond on the aromatic ring. This dual reactivity allows for its use as a versatile starting material for the construction of more complex molecular architectures.

The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This facilitates the introduction of diverse functional groups at the ortho position of the phenyl ring. Simultaneously, the piperidine nitrogen can undergo N-alkylation, N-acylation, or be incorporated into larger heterocyclic systems. This multi-faceted reactivity allows for the divergent synthesis of a library of compounds from a single, readily available precursor. While specific total syntheses of complex natural products originating from 2-(2-Bromophenyl)piperidine hydrochloride are not extensively documented in the literature, the well-established reactivity patterns of bromophenyl and piperidine motifs underscore its potential as a valuable starting material for such endeavors.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-(Biphenyl-2-yl)piperidine derivatives |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-(2-(Dialkylamino)phenyl)piperidine derivatives |

| N-Alkylation | Alkyl halide, base | 1-Alkyl-2-(2-bromophenyl)piperidine derivatives |

Development of Advanced Chemical Probes for Biochemical Pathway Investigations

Chemical probes are essential tools for elucidating the function of proteins and exploring biochemical pathways. The development of novel probes often relies on the use of unique molecular scaffolds that can be functionalized to interact with specific biological targets. The 2-(2-bromophenyl)piperidine framework holds potential as a scaffold for the creation of such probes.

The bromophenyl group can be modified through the aforementioned cross-coupling reactions to attach fluorophores, biotin tags, or reactive groups for covalent labeling of proteins. The piperidine ring itself can influence the conformational rigidity and pharmacokinetic properties of the resulting probe. While the direct application of this compound in the development of advanced chemical probes is not yet widely reported, the versatility of its structure presents opportunities for the synthesis of novel research tools for chemical biology.

Precursor for the Synthesis of Novel Pharmaceutical Candidates and Bioactive Molecules

The piperidine ring is a key pharmacophore in a multitude of approved drugs. Its presence often imparts favorable properties such as improved solubility, metabolic stability, and the ability to interact with biological targets. The 2-arylpiperidine motif, in particular, is found in a range of biologically active compounds.

A notable example of a bioactive molecule containing a bromophenylpiperidine scaffold is the PARP inhibitor Niraparib, which incorporates a (S)-3-(4-bromophenyl)piperidine moiety. While this is a positional isomer of the compound , its clinical significance highlights the pharmaceutical relevance of this structural class. A patented synthetic route to (S)-3-(4-bromophenyl)piperidine has been developed, underscoring the industrial interest in these intermediates. patsnap.com The synthesis of various 2-arylpiperidines via palladium-catalyzed coupling reactions with organozinc species derived from N-Boc-piperidine has also been reported, demonstrating a pathway to access such structures. dntb.gov.ua Although direct synthesis of a marketed drug from this compound has not been identified, its structural similarity to known bioactive compounds suggests its potential as a precursor for the discovery of new pharmaceutical candidates.

Table 2: Examples of Bioactive Scaffolds Related to 2-(2-Bromophenyl)piperidine

| Compound Class | Example | Biological Activity |

|---|---|---|

| PARP Inhibitors | Niraparib | Anticancer |

Potential in Material Science and Catalyst Development

In the realm of materials science, compounds containing aromatic and amine functionalities can serve as monomers for the synthesis of novel polymers. The presence of the bromophenyl group in this compound opens up the possibility of its use in polymerization reactions. For instance, the synthesis of conducting polymers from aniline and its derivatives is a well-established field. nih.gov The amine functionality of the piperidine and the reactive bromine on the phenyl ring could potentially be exploited in polycondensation or cross-coupling polymerization reactions to create new materials with interesting electronic or physical properties. The synthesis of poly(p-phenylene sulfide) from bis(4-bromophenyl) disulfide is an example of how bromophenyl compounds can be used as monomers. researchgate.net

Application as Protecting Groups in Advanced Synthetic Schemes

In complex organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. chemicalbook.com While various nitrogen protecting groups are available, the use of a piperidine moiety itself as a protecting group is not a standard practice.

Conversely, piperidine is widely used as a reagent for the deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group for amines, particularly in solid-phase peptide synthesis. acs.orgencyclopedia.pub The secondary amine of piperidine acts as a base to remove the acidic proton on the fluorene ring of the Fmoc group, leading to its cleavage through a β-elimination mechanism. Therefore, while this compound is not employed as a protecting group itself, it belongs to a class of compounds that are instrumental in the deprotection step of a widely used protecting group strategy. The N-atom of the piperidine ring could be protected with a standard protecting group like Boc (tert-butyloxycarbonyl) to allow for selective reactions at the bromophenyl moiety, followed by deprotection to liberate the amine for further functionalization. researchgate.net

Future Research Directions and Emerging Opportunities

Development of Novel Stereoselective Synthetic Pathways for Enantiopure Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient and highly selective methods for synthesizing enantiomerically pure 2-arylpiperidine derivatives is a paramount objective in medicinal chemistry. While classical resolution and chiral pool-based syntheses have been employed, future efforts will likely focus on more advanced and atom-economical catalytic asymmetric strategies.

Key research avenues include:

Asymmetric Hydrogenation: The asymmetric hydrogenation of corresponding pyridine (B92270) precursors or related intermediates presents a direct and efficient route to chiral piperidines. nih.gov Recent advancements have seen the development of iridium-based catalysts, such as those using ligands like MeO-BoQPhos, to achieve high levels of enantioselectivity for 2-alkylpyridines, a strategy that could be adapted for 2-aryl systems. nih.gov

Rhodium-Catalyzed Asymmetric Carbometalation: A promising three-step process involves the partial reduction of a pyridine precursor, followed by a Rh-catalyzed asymmetric reductive Heck reaction with an appropriate boronic acid, and a final reduction step. acs.orgsnnu.edu.cn This method provides access to enantioenriched 3-substituted piperidines and could be conceptually extended to synthesize 2-substituted analogues. acs.orgsnnu.edu.cn

Kinetic Resolution: Asymmetric deprotonation using chiral bases, such as n-BuLi complexed with (-)-sparteine, can effectively resolve racemic mixtures of N-Boc-2-arylpiperidines. rsc.orgacs.org This technique allows for the recovery of enantioenriched starting material and the synthesis of 2,2-disubstituted piperidines with high enantioselectivity. acs.orgnih.gov

Chiral Auxiliaries and Building Blocks: The use of chiral auxiliaries, such as (R)-phenylglycinol, can guide the stereoselective cyclodehydration of aryl-δ-oxoacids to form chiral non-racemic bicyclic lactams. rsc.org These intermediates serve as versatile precursors for the synthesis of specific enantiomers of 2-arylpiperidines. rsc.org Similarly, starting from chiral materials like D-mannitol allows for stereoselective additions and ring-closing metathesis to yield highly functionalized piperidines. researchgate.net

| Stereoselective Method | Description | Key Features | Relevant Citations |

|---|---|---|---|

| Asymmetric Hydrogenation | Direct catalytic reduction of pyridine or related heteroarenes using a chiral catalyst to create a stereocenter. | Atom-economical; efficient for producing enantioenriched piperidines from readily available precursors. | nih.gov |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantioenriched enantiomer. | Effective for resolving N-Boc-2-arylpiperidines using chiral bases like n-BuLi/(-)-sparteine. | rsc.orgacs.orgnih.gov |

| Rhodium-Catalyzed Reactions | Asymmetric carbometalation of dihydropyridines via a reductive Heck-type process. | Offers a novel cross-coupling approach with broad functional group tolerance. | acs.orgsnnu.edu.cn |

| Chiral Auxiliaries | Use of a covalently attached chiral molecule to direct the stereochemical outcome of a reaction. | Enables enantiodivergent and diastereodivergent synthesis from chiral lactam intermediates. | rsc.org |

Advanced Computational Approaches for Rational Structure-Based Design and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For derivatives of 2-(2-Bromophenyl)piperidine (B2825665), these approaches can accelerate the identification of potent and selective modulators of biological targets, minimizing the trial-and-error nature of traditional synthesis.

Future opportunities in this domain include:

Molecular Docking and Dynamics: These techniques are used to predict the binding mode and affinity of ligands within the active site of a target protein. nih.govnih.gov For instance, docking studies have been used to understand how N-acyl-2-arylpiperidines interact with sigma receptors and to predict binding modes for piperidine (B6355638) derivatives at the dopamine D2 receptor. nih.govtandfonline.com Molecular dynamics simulations further refine these models by revealing the stability of ligand-protein interactions over time. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. patsnap.comnih.gov By developing robust QSAR models for 2-arylpiperidine derivatives, researchers can predict the activity of novel, unsynthesized compounds and prioritize synthetic efforts. researchgate.netnih.gov

Structure-Based Drug Design (SBDD): When a high-resolution structure of the biological target is available (e.g., from X-ray crystallography), SBDD can be employed to guide the design of ligands that exhibit optimal interactions with the binding site. nih.govyoutube.comnih.gov This strategy involves identifying key hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding affinity and selectivity. nih.govyoutube.com

Pharmacophore Modeling and Virtual Screening: Pharmacophore models define the essential three-dimensional arrangement of functional groups required for biological activity. These models can be used to screen large virtual libraries of compounds to identify novel scaffolds that fit the required criteria, including those based on the 2-arylpiperidine core.

| Computational Technique | Application in Drug Design | Example for Piperidine Derivatives | Relevant Citations |

|---|---|---|---|